Ethyl (s)-prolylglycinate

Description

Historical Context and Significance in Peptide Chemistry

The field of peptide chemistry, which began with Emil Fischer's synthesis of the first dipeptide, glycylglycine, in 1901, has seen monumental advancements. ias.ac.inias.ac.in The development of solid-phase peptide synthesis (SPPS) by R.B. Merrifield in 1963 revolutionized the ability to create longer and more complex peptides, a technique that has been instrumental in producing a vast array of biologically active peptides. nih.govpeptide.com

The synthesis of Ethyl (S)-prolylglycinate was first reported in 1996. wikipedia.org This event marked a significant step in the exploration of small, modified dipeptides with potential central nervous system activity. The design of this molecule was based on the endogenous neuropeptide cycloprolylglycine. examine.com Its creation is a testament to the ongoing efforts in peptide chemistry to design and synthesize novel compounds with specific biological functions.

Current Academic Research Landscape of this compound

Current academic research on this compound is multifaceted, exploring its mechanisms of action and potential therapeutic benefits. Studies have investigated its neuroprotective effects, including its ability to protect neurons from various forms of damage. wikipedia.orgindexcopernicus.com Research has also delved into its influence on neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival and plasticity. echemi.com

The compound's antioxidant and anti-inflammatory properties are another active area of investigation. caymanchem.comresearchgate.net Furthermore, its metabolism is a key research interest, with studies indicating that it is a prodrug that is converted into cycloprolylglycine in the body. examine.comscience.gov The development of analytical methods, such as UV-Vis spectrophotometry and liquid chromatography, to quantify the compound in various samples is also a significant aspect of the current research landscape. researchgate.netresearchgate.net

Key Research Areas for this compound

| Research Area | Focus of Investigation | Key Findings |

|---|---|---|

| Neuroprotection | Effects on neuronal survival and protection against neurotoxicity. | Has been shown to have neuroprotective effects in various in vivo and in vitro models. wikipedia.orgresearchgate.net |

| Cognitive Enhancement | Influence on memory and learning processes. | Positively influences memory consolidation and retrieval. researchgate.net |

| Mechanism of Action | Understanding how the compound exerts its biological effects. | Acts as a prodrug for cycloprolylglycine and modulates AMPA receptors. wikipedia.org |

| Pharmacokinetics | Absorption, distribution, metabolism, and excretion of the compound. | Undergoes intensive biotransformation into its active metabolite, cycloprolylglycine. researchgate.net |

| Analytical Chemistry | Development of methods for detection and quantification. | UV-spectrophotometric and liquid chromatography methods have been validated for its quantification. researchgate.netresearchgate.net |

Structural Basis and Stereochemical Considerations in Peptide Chemistry

The structure of this compound is fundamental to its activity. It is a dipeptide consisting of L-proline and glycine (B1666218) linked by a peptide bond. The N-terminus of the proline is acylated with a phenylacetyl group, and the C-terminus of the glycine is an ethyl ester. cymitquimica.com The "(S)" designation in its name refers to the stereochemistry of the alpha-carbon of the proline residue, which is in the L-configuration, the naturally occurring form of this amino acid in proteins. vulcanchem.com

The stereochemistry of amino acids is a critical factor in peptide synthesis and biological activity. The precise spatial arrangement of atoms in this compound is crucial for its interaction with biological targets. raineslab.com The synthesis of this compound requires careful control of stereochemistry to ensure the desired L-configuration of the proline residue is maintained, as racemization is a common challenge in peptide synthesis. oup.com The small molecular weight and the presence of the phenylacetyl group are thought to enhance its ability to cross the blood-brain barrier. echemi.com

Structural and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C17H22N2O4 caymanchem.com |

| Molecular Weight | 318.37 g/mol cymitquimica.com |

| IUPAC Name | ethyl 2-[[(2S)-1-(2-phenylacetyl)pyrrolidine-2-carbonyl]amino]acetate cymitquimica.com |

| CAS Number | 157115-85-0 caymanchem.com |

| Appearance | Off-White Crystalline Solid cymitquimica.comcymitquimica.com |

| Key Structural Features | L-proline, Glycine, Phenylacetyl group, Ethyl ester |

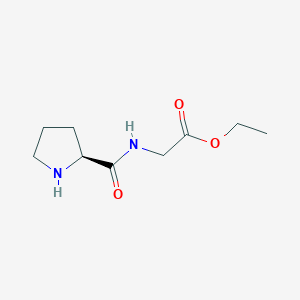

Structure

3D Structure

Properties

Molecular Formula |

C9H16N2O3 |

|---|---|

Molecular Weight |

200.23 g/mol |

IUPAC Name |

ethyl 2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetate |

InChI |

InChI=1S/C9H16N2O3/c1-2-14-8(12)6-11-9(13)7-4-3-5-10-7/h7,10H,2-6H2,1H3,(H,11,13)/t7-/m0/s1 |

InChI Key |

VCZUDFJMKMAEGR-ZETCQYMHSA-N |

Isomeric SMILES |

CCOC(=O)CNC(=O)[C@@H]1CCCN1 |

Canonical SMILES |

CCOC(=O)CNC(=O)C1CCCN1 |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for Ethyl S Prolylglycinate and Its Analogs

Chemo-Enzymatic and Stereoselective Synthesis Pathways

The integration of chemical and enzymatic steps, known as chemo-enzymatic synthesis, offers a powerful approach to producing chiral molecules like Ethyl (S)-prolylglycinate. This strategy leverages the high stereoselectivity of enzymes for key bond-forming or resolution steps, combined with the versatility of chemical transformations.

Enantioselective catalysis is fundamental to ensuring the correct (S) configuration at the proline stereocenter. This can be achieved through several catalytic approaches that generate new asymmetric centers or resolve racemic mixtures. nih.gov While direct enantioselective synthesis of the entire dipeptide in one step is complex, the focus often lies on the enantioselective synthesis of the L-proline precursor or the stereoselective coupling of the amino acid units.

Enzymatic kinetic resolution is a prominent method where an enzyme selectively acylates one enantiomer of a racemic proline derivative, allowing for the separation of the desired (S)-enantiomer. Hydrolases, such as lipases and proteases, are commonly employed for their ability to catalyze stereoselective peptide bond formation. nih.govinternationalscholarsjournals.com For instance, L-amino acid ligases (Lals) can catalyze dipeptide synthesis from unprotected L-amino acids, and their substrate specificity can be engineered through mutagenesis to enhance the production of specific dipeptides like Pro-Gly. nih.gov Mutant versions of TabS, an L-amino acid ligase from Pseudomonas syringae, have shown increased synthesis of Pro-Gly. nih.gov

Metal-catalyzed enantioselective synthesis is another powerful tool. Chiral metal complexes can act as catalysts in various reactions to produce enantiomerically pure amino acid derivatives. mdpi.com For example, chiral phosphine (B1218219) dipeptides in the presence of copper complexes have been used to promote enantioselective conjugate additions. mdpi.com While not directly applied to this compound in the provided sources, these principles are applicable to the synthesis of its chiral precursors.

The formation of the peptide bond between proline and glycine (B1666218) is a critical step that must be optimized to maximize yield and minimize side reactions, particularly racemization. The choice of coupling reagent is paramount to achieving an efficient and clean reaction. A variety of coupling reagents have been developed, each with its own set of advantages and disadvantages.

Common carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) or its aza-derivative (HOAt) to suppress racemization and improve coupling efficiency. acs.orgpeptide.com Phosphonium salts, such as Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), and uronium salts, like HBTU and HATU, are also highly effective coupling reagents. tandfonline.com A comparative study of various coupling reagents found that BOP afforded the highest yields and the lowest levels of racemization in dipeptide synthesis. tandfonline.com

More recent developments have led to the introduction of reagents like COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate), which is reported to have greater coupling efficiency and a better safety profile than many benzotriazole-based reagents. acs.orgsci-hub.st The optimization of coupling strategies also involves considering the solvent, base, and temperature to ensure complete reaction and preservation of stereochemical integrity.

| Coupling Reagent Class | Examples | Key Features |

| Carbodiimides | DCC, DIC | Commonly used, often with additives like HOBt to reduce racemization. |

| Phosphonium Salts | BOP, PyBOP | High coupling efficiency, rapid reactions. peptide.comtandfonline.com |

| Uronium/Aminium Salts | HBTU, HATU, HCTU | Fast and efficient coupling, though some can have safety concerns. peptide.comtandfonline.com |

| Immonium/Uronium Salts | COMU | High efficiency, improved safety profile, soluble in a wide range of solvents. acs.orgsci-hub.st |

Solid-Phase Peptide Synthesis (SPPS) Approaches for this compound

Solid-phase peptide synthesis (SPPS) is a widely used technique for the synthesis of peptides, where the peptide chain is assembled stepwise while one end is attached to an insoluble polymeric support (resin). rsc.orgwikipedia.org This method simplifies the purification process as excess reagents and by-products are removed by simple filtration and washing. nih.gov

For the synthesis of this compound, the glycine residue would typically be attached to the resin first, followed by the coupling of the N-protected (S)-proline. The choice of resin is crucial; for instance, a 2-chlorotrityl chloride resin is often recommended for peptides with C-terminal proline to minimize side reactions like diketopiperazine formation. researchgate.net The most common SPPS strategies are the Boc/Bzl and Fmoc/tBu approaches, which refer to the type of protecting groups used for the N-terminus and side chains. chem-soc.si

A typical Fmoc-based SPPS cycle for a Pro-Gly sequence would involve:

Anchoring Fmoc-Gly-OH to a suitable resin.

Removal of the Fmoc protecting group with a base, typically a solution of piperidine (B6355638) in DMF. du.ac.in

Coupling of Fmoc-(S)-Pro-OH using a suitable activating agent and coupling reagent.

Repetition of the deprotection and coupling steps if a longer peptide is desired.

Cleavage of the dipeptide from the resin and concomitant removal of any side-chain protecting groups, often using a strong acid like trifluoroacetic acid (TFA). du.ac.in

Microwave-assisted SPPS has emerged as a technique to accelerate the synthesis by increasing the rate of both the deprotection and coupling steps. creative-peptides.com

Solution-Phase Synthetic Routes and Their Comparative Analysis

Solution-phase peptide synthesis (also known as liquid-phase peptide synthesis) is the classical method where all reactants are dissolved in a suitable solvent. wikipedia.org This approach is highly scalable and can be more cost-effective for the large-scale production of shorter peptides. neulandlabs.com However, it often requires more complex purification steps, such as extraction and chromatography, to isolate the product after each step. americanpeptidesociety.org

In a solution-phase synthesis of this compound, N-protected (S)-proline would be coupled with glycine ethyl ester in a suitable organic solvent using a coupling reagent. rsc.org The resulting protected dipeptide would then be purified, and the N-protecting group removed to yield the final product. A study on the synthesis of Glypromate® (glycyl-L-prolyl-L-glutamic acid) demonstrated a tandem sequential peptide coupling strategy in solution, which avoids the need for intermediate purification, thus improving the efficiency and greenness of the process. rsc.orgrsc.org

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) |

| Principle | Peptide is built on an insoluble resin support. rsc.org | All reactants are in solution. wikipedia.org |

| Purification | Simple filtration and washing after each step. nih.gov | Often requires extraction and chromatography. americanpeptidesociety.org |

| Scalability | Less ideal for very large-scale production due to resin loading capacity. americanpeptidesociety.org | Highly scalable and cost-effective for large quantities. neulandlabs.com |

| Speed & Automation | Faster for long peptides and easily automated. americanpeptidesociety.org | Can be more time-consuming due to purification. |

| Yield | Yield can decrease with increasing peptide length. neulandlabs.com | Can achieve high yields for shorter peptides. americanpeptidesociety.org |

Synthesis of N-Acyl Prolyl-Containing Dipeptide Esters and Structural Analogs

The synthesis of N-acyl prolyl-containing dipeptide esters involves the acylation of the proline's nitrogen atom. This can be achieved by reacting the prolyl dipeptide ester with an appropriate acyl chloride or by coupling it with a carboxylic acid. For example, N-acylproline derivatives can be synthesized by reacting proline with acetic anhydride (B1165640). nih.gov The synthesis of analogs of glycyl-L-prolyl-L-glutamic acid (GPE) has been described by coupling N-benzyloxycarbonyl-glycyl-L-proline with various glutamic acid analogs. nih.gov

The synthesis of structural analogs of this compound may involve the substitution of the proline or glycine residues with other amino acids or the modification of the N-acyl group or the C-terminal ester. These modifications are often explored to study structure-activity relationships or to enhance the pharmacological properties of the parent molecule.

Green Chemistry Principles and Sustainable Synthetic Protocols

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize the environmental impact of their processes. advancedchemtech.com In peptide synthesis, which is notoriously solvent- and reagent-intensive, this is particularly important. Key metrics used to evaluate the "greenness" of a synthetic process include the E-factor (mass of waste per mass of product) and Process Mass Intensity (PMI), which is the total mass used in a process divided by the mass of the final product. researchgate.netmillennialscientific.com

Several strategies are being implemented to make peptide synthesis more sustainable:

Greener Solvents : Replacing hazardous solvents like DMF and DCM with more environmentally friendly alternatives such as water, ethanol (B145695), or bio-derived solvents like gamma-Valerolactone (GVL). rsc.orgadvancedchemtech.com

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. nih.gov This can be improved by using catalytic reagents instead of stoichiometric ones and by minimizing the use of protecting groups.

Energy Efficiency : Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. advancedchemtech.com

Waste Reduction : Optimizing processes to reduce the number of washing and purification steps. advancedchemtech.com Continuous flow chemistry offers a way to reduce the use of excess reagents and solvents. oxfordglobal.com

Renewable Feedstocks : Using starting materials derived from renewable sources. advancedchemtech.com

Safer Reagents : Replacing hazardous reagents, for example, using 4-methylpiperidine (B120128) (4-MP) instead of piperidine for Fmoc deprotection. advancedchemtech.com

A study on the solution-phase synthesis of Glypromate® reported a global E-factor of 1.8 after optimization, which is an excellent value for a multi-step synthesis. rsc.orgrsc.org This was achieved through a one-pot tandem process that minimized intermediate workups.

In Depth Elucidation of Molecular Structure and Conformational Dynamics of Ethyl S Prolylglycinate

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide invaluable experimental data on the molecule's structure in both solution and solid states.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of molecules in solution. For Ethyl (S)-prolylglycinate, both ¹H and ¹³C NMR studies have been conducted to perform a detailed physicochemical analysis. nih.gov This technique provides information on the chemical environment of each proton and carbon atom, allowing for the elucidation of the molecule's connectivity and conformational preferences in a liquid state. nih.gov

The chemical shifts (δ) in ¹H NMR are indicative of the electronic environment of the protons, while coupling constants (J) reveal dihedral angles between adjacent protons, offering insight into the molecule's geometry. Similarly, ¹³C NMR provides data on the carbon skeleton. nih.gov The analysis of these spectra helps to characterize the dynamic conformations of the pyrrolidine (B122466) ring and the relative orientation of the phenylacetyl and ethyl glycinate (B8599266) moieties.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Moieties Note: This table represents typical chemical shift ranges for the functional groups present in the molecule. Actual experimental values can be found in dedicated research. nih.gov

| Atom Type | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H (Phenyl) | 7.20 - 7.40 | 125 - 130 |

| CH₂ (Phenylacetyl) | 3.60 - 3.80 | 40 - 45 |

| α-CH (Proline) | 4.40 - 4.60 | 58 - 62 |

| CH₂ (Pyrrolidine Ring) | 1.80 - 2.30, 3.50 - 3.70 | 24 - 30, 45 - 50 |

| CH₂ (Glycinate) | 3.90 - 4.10 | 41 - 44 |

| O-CH₂ (Ethyl Ester) | 4.10 - 4.30 | 60 - 63 |

| CH₃ (Ethyl Ester) | 1.20 - 1.40 | 13 - 16 |

| C=O (Amide/Ester) | N/A | 168 - 175 |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure and Bonding Investigations

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, probes the vibrational modes of a molecule. researchgate.net These methods are complementary and provide a detailed "fingerprint" based on the functional groups and bond vibrations within the molecule. researchgate.net The absorption of infrared radiation causes transitions between the quantized vibrational energy states of the molecules. researchgate.net

For this compound, characteristic vibrational bands can be assigned to its constituent parts. The FT-IR spectrum is expected to show strong absorptions for polar bonds like carbonyl (C=O) groups, while the FT-Raman spectrum is more sensitive to non-polar, symmetric bonds, such as those in the phenyl ring. researchgate.net

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | Amide | 3200 - 3400 | Medium |

| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 | Medium to Weak |

| C-H Stretch (Aliphatic) | CH₂, CH₃ | 2840 - 3000 | Medium |

| C=O Stretch | Ester | 1735 - 1750 | Strong |

| C=O Stretch (Amide I) | Amide | 1630 - 1680 | Strong |

| N-H Bend (Amide II) | Amide | 1510 - 1570 | Medium |

| C=C Stretch | Phenyl Ring | 1450 - 1600 | Medium to Weak |

| C-O Stretch | Ester | 1150 - 1300 | Strong |

Electronic Circular Dichroism (CD) Studies for Chiral Conformation Elucidation

Electronic Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov As this compound possesses a chiral center at the alpha-carbon of the proline residue, CD spectroscopy is a powerful technique for investigating its stereochemical features. nih.gov

X-Ray Crystallography for Solid-State Molecular Architecture and Polymorphism

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov Studies on this compound have utilized Single Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD) to conduct a thorough physicochemical and structural analysis. nih.gov

SCXRD on a suitable single crystal provides the exact coordinates of each atom, from which bond lengths, bond angles, and torsion angles can be calculated with high precision. This information reveals the molecule's preferred conformation in the solid state and how individual molecules pack together in the crystal lattice. PXRD is used to analyze the crystalline form of a bulk powder sample, which is essential for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. nih.gov

Table 3: Typical Information Obtained from X-Ray Crystallography of this compound

| Parameter | Description |

|---|---|

| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | Describes the symmetry elements within the crystal's unit cell. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Atomic Coordinates | The (x, y, z) position of each non-hydrogen atom in the unit cell. |

| Bond Lengths & Angles | Precise measurements of intramolecular distances and angles. |

| Torsion Angles | Defines the conformation of flexible parts of the molecule, such as the pyrrolidine ring. |

| Intermolecular Interactions | Identifies hydrogen bonds and other non-covalent forces governing crystal packing. |

Computational Chemistry for Structural and Conformational Insights

Computational methods complement experimental data by providing a theoretical model of the molecule's structure and properties.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov For this compound, quantum chemical DFT computations have been performed to facilitate the analysis of experimental results. nih.gov

DFT calculations can predict the lowest energy (ground state) geometry of the molecule, providing theoretical bond lengths and angles that can be compared with experimental X-ray data. nih.gov Furthermore, these calculations yield insights into the molecule's electronic properties, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. This information is critical for understanding the molecule's reactivity and intermolecular interactions. DFT can also be used to calculate theoretical vibrational frequencies, aiding in the assignment of experimental FT-IR and FT-Raman spectra. researchgate.net

Molecular Dynamics (MD) Simulations of this compound in Solvated Environments

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system. For this compound, MD simulations would provide atomic-level insights into its structural flexibility, interactions with solvents, and the dynamic equilibrium between its different conformations.

An MD simulation of this compound would typically involve the following steps:

System Setup: A three-dimensional model of the this compound molecule would be placed in a simulation box. This box would then be filled with a chosen solvent, such as water, to mimic physiological conditions, or other organic solvents to explore its behavior in different chemical environments.

Force Field Selection: A force field, which is a set of parameters describing the potential energy of the system, would be chosen. Common force fields for biomolecules include AMBER, CHARMM, and GROMOS. The choice of force field is crucial for the accuracy of the simulation.

Simulation Protocol: The simulation would be run for a specific duration, typically on the order of nanoseconds to microseconds. During the simulation, the positions and velocities of all atoms in the system are calculated by numerically integrating Newton's equations of motion.

Expected Research Findings from MD Simulations:

Conformational Dynamics: Analysis of the simulation trajectory would reveal the preferred conformations of this compound in solution and the transitions between them. This would provide a dynamic picture of the molecule's flexibility.

Solvation Structure: The simulation would show how solvent molecules arrange themselves around the solute, identifying key hydrogen bonding and other non-covalent interactions.

Thermodynamic Properties: Advanced simulation techniques can be used to calculate thermodynamic properties such as the free energy of solvation.

The results of such a study would typically be presented in a format similar to the illustrative table below, which shows hypothetical data for the interaction of this compound with water molecules.

Table 1: Illustrative Data from a Hypothetical MD Simulation of this compound in Water

| Property | Value |

| Simulation Time | 500 ns |

| Solvent | Water (TIP3P model) |

| Average Number of Hydrogen Bonds (solute-water) | 4.2 |

| Radial Distribution Function g(r) peak for Carbonyl Oxygen - Water Hydrogen | 1.8 Å |

| Self-Diffusion Coefficient of this compound | 1.5 x 10⁻⁵ cm²/s |

Quantitative Structure-Property Relationship (QSPR) Modeling for Structural Descriptors

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of a chemical compound based on its molecular structure. nih.gov For this compound, a QSPR study would involve calculating a set of numerical parameters, known as molecular descriptors, and then correlating them with a specific property of interest (e.g., solubility, boiling point, or biological activity).

The process of building a QSPR model for this compound would include:

Descriptor Calculation: A wide range of molecular descriptors would be calculated from the 2D or 3D structure of the molecule. These descriptors can be classified into several categories:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Based on the 3D structure of the molecule.

Electronic descriptors: Related to the electronic structure of the molecule.

Physicochemical descriptors: Such as logP and molar refractivity.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical equation that relates the calculated descriptors to the property being predicted.

Model Validation: The predictive power of the developed QSPR model would be rigorously tested using statistical validation techniques.

A QSPR study on this compound would yield a predictive model and also provide insights into which structural features are most important for a given property. The calculated descriptors would be presented in a table, similar to the hypothetical example below.

Table 2: Illustrative Structural Descriptors for this compound for a Hypothetical QSPR Study

| Descriptor Type | Descriptor Name | Hypothetical Value |

| Topological | Wiener Index | 342 |

| Geometrical | Molecular Surface Area | 250.6 Ų |

| Electronic | Dipole Moment | 3.1 D |

| Physicochemical | logP | 0.85 |

Theoretical Prediction of Conformational Preferences and Energy Landscapes

Theoretical calculations, particularly quantum mechanics-based methods, are essential for understanding the intrinsic conformational preferences of a molecule in the absence of solvent effects. For this compound, these calculations would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them.

The key steps in a theoretical conformational analysis of this compound would be:

Conformational Search: A systematic or stochastic search of the conformational space would be performed to identify all possible low-energy structures. This is often done by rotating the rotatable bonds in the molecule.

Geometry Optimization and Energy Calculation: The geometry of each identified conformer would be optimized to find the nearest local energy minimum on the potential energy surface. The energy of each optimized conformer would then be calculated using a suitable level of theory (e.g., Density Functional Theory).

Energy Landscape Analysis: The results would be used to construct a conformational energy landscape, which is a plot of the energy of the molecule as a function of its conformational coordinates. This landscape provides a visual representation of the relative stabilities of the different conformers and the energy barriers for interconversion.

Such a study would reveal the most stable gas-phase conformations of this compound and provide a quantitative measure of their relative energies. The findings would typically be summarized in a table like the illustrative one below.

Table 3: Illustrative Data for a Hypothetical Theoretical Conformational Analysis of this compound

| Conformer | Dihedral Angle (Cα-N-C-O) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| 1 | 175° | 0.00 | 65.2 |

| 2 | -65° | 1.25 | 20.1 |

| 3 | 70° | 2.50 | 14.7 |

Chemical Reactivity, Transformation Pathways, and Derivatization Strategies of Ethyl S Prolylglycinate

Hydrolysis and Enzymatic Biotransformation Pathways

The biotransformation of Ethyl (S)-prolylglycinate is a key aspect of its chemical profile, with hydrolysis being a primary pathway.

In Vitro Studies of Metabolic Conversion to Cyclic Glycine-Proline and Other Metabolites

In vitro studies have demonstrated that this compound, also known as N-phenylacetyl-L-prolylglycine ethyl ester (GVS-111), undergoes metabolic conversion in the presence of plasma and brain enzymes. science.gov The primary metabolite identified is cyclo-L-prolylglycine (cGP). science.gov This conversion suggests that this compound may function as a prodrug, releasing the active cGP in the body. science.govwikipedia.org

In addition to cGP, other potential metabolites have been identified in experimental rat brain samples, including phenylacetic acid and prolylglycine. science.gov However, studies have shown that only the concentration of cyclo-prolylglycine significantly increases following the administration of GVS-111. science.gov The formation of cGP from GVS-111 has been confirmed to occur in the presence of plasma and brain enzymes in vitro. science.gov

Table 1: Identified Metabolites of this compound in In Vitro Studies

| Metabolite Name | Chemical Formula | Role/Significance | Reference |

| Cyclo-L-prolylglycine (cGP) | C₇H₁₀N₂O₂ | Major and active metabolite. | science.gov |

| Phenylacetic acid | C₈H₈O₂ | Possible metabolite. | science.gov |

| Prolylglycine | C₇H₁₂N₂O₃ | Possible metabolite. | science.gov |

Enzyme-Mediated Hydrolysis Kinetics and Mechanisms

The conversion of this compound to its metabolites is mediated by enzymes. science.gov The hydrolysis of the ethyl ester group is a critical step in its biotransformation. While the involvement of enzymes is established, detailed kinetic studies and the specific mechanisms of enzyme-mediated hydrolysis of this compound are not extensively detailed in the currently available scientific literature. General principles of enzymatic hydrolysis of esters involve the catalytic action of hydrolases, such as esterases, which facilitate the cleavage of the ester bond through a nucleophilic attack, typically involving a catalytic triad (B1167595) of amino acid residues in the enzyme's active site. The kinetics of such reactions are often described by the Michaelis-Menten model, which relates the reaction rate to the substrate concentration. researchgate.netmonash.edu However, specific kinetic parameters (K_m and k_cat) for the enzymatic hydrolysis of this compound are not readily found in the reviewed literature.

Functionalization and Derivatization for Novel Chemical Entities and Probes

The functionalization and derivatization of peptides and related compounds are key strategies for developing novel chemical entities and molecular probes. These modifications can alter the physicochemical properties, biological activity, and stability of the parent molecule. For this compound, derivatization could potentially lead to new compounds with enhanced properties.

While the synthesis of this compound itself has been described, involving the coupling of N-phenylacetyl-L-proline with glycine (B1666218) ethyl ester, specific studies detailing the further functionalization or derivatization of this compound to create novel chemical probes are limited in the public domain. chemicalbook.comchemicalbook.com General strategies for peptide derivatization that could theoretically be applied include modifications at the N-terminus, the C-terminus, or the side chains of the amino acid residues. For instance, the phenylacetyl group could be substituted, or the ethyl ester could be converted to other functional groups to modulate activity or for conjugation to reporter molecules.

Role of this compound as a Building Block in Complex Organic and Peptide Syntheses

Peptides and their derivatives are fundamental building blocks in the synthesis of more complex molecules, including peptidomimetics and larger peptides. researchgate.net The synthesis of this compound itself involves standard peptide coupling techniques, such as the use of coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) or the mixed anhydride (B1165640) method with isobutyl chloroformate. chemicalbook.comresearchgate.net

The structure of this compound, containing a dipeptide core, suggests its potential as a synthon in the construction of larger peptide chains or other complex organic molecules. However, specific examples of this compound being utilized as a starting building block in the synthesis of more complex structures are not prominently featured in the reviewed scientific literature. Its synthesis is well-documented, but its application as a reactive intermediate in further synthetic steps appears to be an area with limited published research.

Site-Selective Chemical Modifications and Reaction Profiles

Site-selective modification of peptides is a powerful tool for creating molecules with specific properties. This involves targeting a particular functional group within the molecule for chemical transformation while leaving other reactive sites untouched. In the case of this compound, potential sites for selective modification include the amide bonds, the ester group, the proline ring, and the phenyl group.

The reaction profile of a molecule describes its reactivity towards various chemical reagents and conditions. A detailed experimental reaction profile for this compound, outlining its reactivity in various organic reactions, is not extensively available. Theoretical studies using computational methods like DFT (Density Functional Theory) have been employed to analyze its physicochemical and structural properties, which can provide insights into its reactivity. nih.gov However, comprehensive experimental studies on its site-selective modifications and reaction profiles are not widely reported. General knowledge of peptide chemistry suggests that the amide bonds could be susceptible to hydrolysis under strong acidic or basic conditions, and the ester group can be readily hydrolyzed or transesterified. The phenyl group could potentially undergo electrophilic aromatic substitution, and the proline ring could be targeted for oxidation or other modifications, though such reactions would require specific and carefully controlled conditions to achieve selectivity.

Molecular Interactions and Mechanistic Biochemical Studies of Ethyl S Prolylglycinate in Non Clinical Systems

Interaction with Specific Enzyme Systems and Modulatory Effects

Modulation of Prolyl Hydroxylase Activity and Hypoxia-Inducible Factor (HIF) Pathways in Cellular Models

Ethyl (S)-prolylglycinate, also known as Noopept, has been shown to modulate the hypoxia-inducible factor (HIF) signaling pathway. nih.govwikipedia.org HIF is a critical transcription factor that regulates cellular responses to low oxygen conditions (hypoxia). The stability and activity of the alpha subunit of HIF (HIF-α) are primarily controlled by a class of enzymes called prolyl hydroxylase domain (PHD) proteins. wikipedia.orgnih.gov In normoxic conditions, PHDs hydroxylate specific proline residues on HIF-α, marking it for degradation. wikipedia.org

Studies suggest that this compound can act as an inhibitor of HIF prolyl hydroxylases. nih.gov By inhibiting these enzymes, the degradation of HIF-α is reduced, leading to its accumulation and subsequent activation of downstream genes that help cells adapt to and survive under hypoxic stress. nih.govnih.gov This mechanism is thought to contribute to the neuroprotective effects of the compound. nih.govnih.gov

In cellular models, treatment with this compound has been observed to increase the DNA-binding activity of HIF-1. nih.gov This effect was found to be concentration-dependent. nih.gov Molecular docking studies have further supported this by showing that the L-isomer of N-phenyl-acetylprolyl, a metabolite of this compound, can bind to the active site of prolyl hydroxylase 2 (PHD2). nih.gov The activation of the HIF-1-dependent signaling pathway is considered a significant aspect of the compound's mechanism of action, potentially explaining a wide range of its observed biological effects. nih.gov

Table 1: Effect of this compound on HIF-1 DNA-Binding Activity

| Treatment Condition | Effect on HIF-1 DNA-Binding Activity | Reference |

| This compound | Concentration-dependent increase | nih.gov |

| This compound + CoCl₂ (HIF-1 stabilizer) | Additional increase | nih.gov |

Substrate and Inhibitor Kinetic Analysis of Dipeptide-Processing Enzymes

The metabolism of this compound involves dipeptide-processing enzymes. One key enzyme in this process is dipeptidase 1 (DPEP1), a renal membrane enzyme involved in the hydrolysis of dipeptides. genecards.org DPEP1 is known to be involved in the metabolism of various dipeptides, including those related to glutathione (B108866). genecards.org

Kinetic studies of dipeptidyl peptidase II (DPPII), also known as quiescent cell proline dipeptidase (QPP) or dipeptidyl peptidase 7 (DPP7), have been conducted to understand its substrate specificity. nih.gov These studies have determined the kinetic parameters for the hydrolysis of various dipeptide derivatives. nih.gov While not directly studying this compound, this research provides a framework for understanding how dipeptide structure influences interaction with processing enzymes. For instance, DPPII shows a preference for substrates with proline at the P1 position. nih.gov Given the structure of this compound, which contains a prolyl group, its interaction with such enzymes is a critical area of investigation.

Further research has shown that after administration, this compound is metabolized, and the concentration of its metabolite, cyclo-prolylglycine, increases significantly. science.gov This suggests that this compound acts as a prodrug, being converted to cyclo-prolylglycine, which is believed to be responsible for its nootropic effects. science.gov

Studies on Biomolecular Aggregation and Fibrillogenesis (e.g., α-Synuclein) in Vitro

The aggregation of α-synuclein is a key pathological hallmark of neurodegenerative diseases like Parkinson's disease. nih.govmdpi.com In vitro studies are crucial for understanding the mechanisms of this aggregation and for screening compounds that may inhibit it. nih.govnc3rs.org.uk

Research has indicated that this compound can influence the aggregation of α-synuclein. nih.gov Specifically, it has been shown to reduce the cytotoxic effects of aggregated α-synuclein in a cellular model of Parkinson's disease. nih.gov In vitro aggregation assays, which often use dyes like Thioflavin T to monitor fibril formation, provide a means to directly assess the impact of compounds on this process. mdpi.comcellectricon.com Studies have shown that under the influence of this compound, cell necrosis induced by α-synuclein was normalized in cell cultures. examine.com This protective effect was associated with reduced production of reactive oxygen species (ROS). examine.com

Investigation of Cellular Signaling Pathways Modulated by this compound (e.g., BDNF, AMPA/TrkB Receptors in Cell Culture)

This compound has been found to modulate several key cellular signaling pathways involved in neuronal function and survival. A significant aspect of its mechanism involves the neurotrophin, brain-derived neurotrophic factor (BDNF), and its receptor, tropomyosin receptor kinase B (TrkB). ontosight.aiwikipathways.org BDNF plays a crucial role in neurogenesis, synaptic plasticity, and neuronal survival. ontosight.aimiltenyibiotec.com

Studies have demonstrated that this compound can increase the expression of BDNF. ontosight.ai The binding of BDNF to TrkB triggers the autophosphorylation of the receptor and activates downstream signaling cascades, including the PLC/PKC, PI3K/Akt, and Ras/Erk pathways. wikipathways.org These pathways are integral to processes such as the regulation of intracellular calcium, synaptic plasticity, and cell survival. wikipathways.org

Furthermore, this compound's metabolite, cycloprolylglycine, is a modulator of AMPA receptors and exerts neuroprotective effects that are dependent on the activation of both AMPA and TrkB receptors. wikipedia.org The activation of AMPA receptors can, in turn, stimulate the release of BDNF. nih.gov In cell culture, cycloprolylglycine has been shown to increase BDNF levels. wikipedia.org This suggests a feedback loop where the compound enhances BDNF signaling, which is critical for its neuroprotective and cognitive-enhancing effects. In nucleus accumbens medium spiny neurons, acute BDNF treatment increased the surface expression of AMPA receptor subunits GluA1 and GluA2, an effect dependent on ERK signaling. nih.gov

Table 2: Signaling Pathways Modulated by this compound

| Signaling Molecule/Pathway | Effect of this compound/Metabolite | Cellular Outcome | Reference |

| BDNF | Increased expression | Neuroprotection, neurogenesis, synaptic plasticity | wikipedia.orgontosight.ai |

| TrkB Receptor | Activation (via BDNF) | Activation of downstream signaling | wikipedia.orgwikipathways.org |

| AMPA Receptor | Modulation (by cycloprolylglycine) | Neuroprotection, enhanced synaptic transmission | wikipedia.org |

| ERK Pathway | Activation (downstream of TrkB) | Neuronal survival and differentiation | wikipathways.orgnih.gov |

| PI3K/Akt Pathway | Activation (downstream of TrkB) | Inhibition of apoptosis | wikipathways.org |

Mechanistic Studies on the Modulation of Cellular Oxidative Stress Pathways and Antioxidant Systems in Vitro

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is implicated in various neurodegenerative conditions. plos.org this compound has demonstrated antioxidant properties in several in vitro models. wikipedia.orgnih.gov

In PC12 cells exposed to amyloid-beta (Aβ₂₅₋₃₅)-induced toxicity, a model for Alzheimer's disease, pretreatment with this compound (10 μM) was shown to reduce the levels of intracellular ROS. nih.gov This reduction in oxidative stress contributed to improved cell viability and a decrease in apoptosis. nih.gov The antioxidant effect has been noted at concentrations as low as 10nM, although the IC₅₀ appears to be higher. examine.com

The mechanism underlying this antioxidant effect is likely multifaceted. By inhibiting prolyl hydroxylases and activating the HIF-1 pathway, this compound can upregulate genes involved in cellular defense against oxidative stress. nih.govnih.gov Furthermore, studies with other ethyl esters have shown that they can induce oxidative stress, but this can be attenuated by antioxidants, pointing to the complex role of these compounds in cellular redox homeostasis. plos.org For instance, glutathione ethyl ester has been shown to protect bovine oocytes against oxidative stress. mdpi.com

Effects on Intracellular Calcium Dynamics and Mitochondrial Function in Cell Culture Models

Proper regulation of intracellular calcium (Ca²⁺) levels and mitochondrial function is essential for neuronal health, and their dysregulation is a common feature of neurodegenerative diseases. sigmaaldrich.commdpi.com this compound has been shown to influence both of these critical cellular processes.

In a cellular model of Alzheimer's disease using PC12 cells, this compound treatment prior to exposure to amyloid-beta peptide (Aβ₂₅₋₃₅) was found to reduce the increase in intracellular calcium levels caused by the amyloid peptide. nih.gov This stabilization of calcium homeostasis is a key aspect of its neuroprotective action. nih.gov Healthy cells maintain a steep gradient between extracellular (mM range) and intracellular (µM range) calcium concentrations. sigmaaldrich.com Disruption of this gradient can trigger a cascade of detrimental events. sigmaaldrich.com

Mitochondria play a crucial role in buffering cytosolic calcium and in cellular energy production. sigmaaldrich.comnih.gov The neuroprotective effects of this compound are also linked to the preservation of mitochondrial function. In the same PC12 cell model, the compound enhanced the mitochondrial membrane potential, which is vital for ATP synthesis and calcium sequestration. nih.govthermofisher.com By inhibiting calcium overload and stabilizing mitochondrial function, this compound helps to suppress the mitochondrial apoptotic pathway. nih.gov

Advanced Analytical Methodologies for the Characterization and Quantification of Ethyl S Prolylglycinate in Complex Matrices

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are fundamental in assessing the purity and chiral integrity of Ethyl (S)-prolylglycinate. High-performance liquid chromatography and gas chromatography, often coupled with mass spectrometry, provide the necessary resolution and sensitivity for these critical determinations.

High-Performance Liquid Chromatography (HPLC) with Chiral and Achiral Phases

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of dipeptides like this compound. For purity assessment, reversed-phase HPLC with an achiral stationary phase (e.g., C18) is typically employed to separate the target compound from impurities and starting materials.

The determination of enantiomeric excess is a critical quality control parameter, achieved through chiral HPLC. This is accomplished by using a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, leading to their separation. The mechanism of chiral recognition relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, governed by interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance. chiralpedia.com

Several types of CSPs have proven effective for the separation of amino acids and small peptides:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are widely used and offer broad applicability for a range of chiral compounds.

Macrocyclic glycopeptide-based CSPs: Antibiotics like teicoplanin can provide excellent enantioselectivity for amino acids and dipeptides due to their complex stereochemistry. mdpi.com

Cinchona alkaloid-derived zwitterionic CSPs: These have been specifically explored for the direct stereoselective resolution of amino acids and small peptides under LC-MS compatible conditions. chiraltech.com

The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol (B145695), is crucial for optimizing the separation. Detection is commonly performed using a UV detector. uma.es

Table 1: Representative HPLC Conditions for Chiral Separation of Dipeptide Esters

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., Polysaccharide-based, Cinchona alkaloid-based) |

| Mobile Phase | Hexane:Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Temperature | 25 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling and Derivatization Strategies

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of dipeptides like this compound, a derivatization step is essential to convert them into more volatile and thermally stable analogs suitable for GC analysis. americanpeptidesociety.org

A common and effective derivatization strategy involves the use of ethyl chloroformate (ECF). This reagent reacts with the amine and carboxylic acid functional groups of the dipeptide in an aqueous medium to form N-ethoxycarbonyl ethyl esters. researchgate.netnih.gov This one-step derivatization is rapid and can be applied to a broad range of metabolites, making it suitable for metabolite profiling studies in complex biological matrices. core.ac.ukcore.ac.uk

The derivatized analyte is then introduced into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides mass information for identification and quantification. The mass spectrometer fragments the derivatized molecules in a reproducible manner, generating a unique mass spectrum that serves as a chemical fingerprint.

Table 2: Derivatization and GC-MS Parameters for Dipeptide Analysis

| Step | Parameter | Description |

|---|---|---|

| Derivatization | Reagent | Ethyl Chloroformate (ECF) in the presence of ethanol and pyridine |

| Reaction | Formation of N-ethoxycarbonyl ethyl ester derivatives | |

| Extraction | Extraction of derivatives into an organic solvent (e.g., chloroform) | |

| GC-MS Analysis | Column | Capillary column (e.g., HP-5MS) |

| Carrier Gas | Helium | |

| Ionization Mode | Electron Ionization (EI) | |

| Detection | Mass Spectrometry (Scan or Selected Ion Monitoring) |

Mass Spectrometry for Structural Elucidation and Advanced Conformational Analysis

Mass spectrometry is an indispensable tool for the structural analysis of this compound, providing detailed information on its molecular weight and fragmentation patterns, which are crucial for confirming its identity.

Tandem Mass Spectrometry for Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of molecules. In a typical MS/MS experiment, the protonated molecule of this compound, [M+H]⁺, is first isolated in the mass spectrometer. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions.

The fragmentation of peptides in MS/MS is well-characterized and typically occurs at the amide bonds, leading to the formation of specific ion series, most commonly b- and y-ions. The analysis of these fragment ions allows for the confirmation of the amino acid sequence. For this compound (Pro-Gly-OEt), fragmentation is expected to yield characteristic ions corresponding to the proline residue, the glycine (B1666218) ethyl ester moiety, and losses of small neutral molecules.

Table 3: Predicted MS/MS Fragmentation of this compound ([M+H]⁺)

| Fragment Ion | Structure | Predicted m/z |

|---|---|---|

| b₁ | Pro | 98.06 |

| y₁ | Gly-OEt | 102.05 |

| [M+H - H₂O]⁺ | Loss of water | 213.12 |

| [M+H - C₂H₅OH]⁺ | Loss of ethanol | 185.09 |

Hydroxyl Radical Protein Footprinting Coupled with Mass Spectrometry for Probing Conformational Changes

Hydroxyl Radical Protein Footprinting (HRPF) is an advanced mass spectrometry-based technique used to investigate protein structure and dynamics in solution. acs.org While HRPF is applied to proteins, it is a powerful tool for studying the interaction of small molecules like this compound with their protein targets.

The methodology involves exposing a protein-ligand complex to a burst of hydroxyl radicals, which are highly reactive and covalently modify solvent-accessible amino acid side chains. nih.gov The binding of a small molecule like this compound to a protein will shield the amino acid residues at the binding site from the hydroxyl radicals, leading to a reduction in their modification rate compared to the unbound protein. olemiss.edu

After the labeling reaction, the protein is digested into smaller peptides, and the level of oxidation on these peptides is quantified by mass spectrometry. By comparing the oxidation patterns of the protein in its free and ligand-bound states, it is possible to map the binding interface and identify any conformational changes that occur upon ligand binding. researchgate.net

Table 4: Conceptual Data from an HRPF Experiment of a Target Protein with this compound

| Peptide Sequence (from Target Protein) | Modification Rate (- Ligand) | Modification Rate (+ Ligand) | Interpretation |

|---|---|---|---|

| Peptide A (Remote from binding site) | High | High | No change, solvent exposed |

| Peptide B (In binding pocket) | High | Low | Protection upon binding, part of binding site |

| Peptide C (Allosteric site) | Moderate | Low | Conformational change upon binding |

Spectrophotometric and Other Optical Methods for Quantification and Real-Time Monitoring

Optical methods offer convenient and often non-destructive ways to quantify this compound and monitor its synthesis in real-time. These techniques rely on the interaction of the molecule with electromagnetic radiation.

Spectrophotometric methods, particularly UV-Vis spectroscopy, can be employed for the quantification of compounds containing chromophores. While the peptide bond itself absorbs in the far UV, the presence of other functional groups can provide a basis for quantification at more accessible wavelengths.

For real-time monitoring of peptide synthesis, particularly solid-phase peptide synthesis (SPPS), other optical methods have proven valuable. Refractive index (RI) measurement is a process analytical tool (PAT) that can monitor the progress of coupling and deprotection steps in real-time. acs.orgschmidt-haensch.com The RI of the reaction solution changes as reagents are consumed and products are released, providing a continuous readout of the reaction status. digitellinc.com

Fourier-transform infrared (FT-IR) spectroscopy, especially using attenuated total reflectance (ATR), is another powerful technique for monitoring solid-phase synthesis. nih.gov By tracking the appearance and disappearance of characteristic vibrational bands (e.g., amide I and II bands, protecting group stretches), the progress of the reaction on the solid support can be followed non-invasively. irdg.orgchemrxiv.org

Table 5: Optical Methods for Analysis of Dipeptide Synthesis

| Technique | Principle | Application | Key Observable |

|---|---|---|---|

| UV-Vis Spectrophotometry | Absorbance of UV-Vis light | Quantification in solution | Absorbance at a specific wavelength |

| Refractive Index (RI) | Change in the refractive index of the reaction medium | Real-time monitoring of SPPS | Change in RI signal over time |

| FT-IR (ATR) Spectroscopy | Vibrational transitions of chemical bonds | Real-time monitoring of SPPS | Appearance/disappearance of characteristic IR bands (e.g., ~1650 cm⁻¹ for amide I) |

Development and Validation of Analytical Methods for Research Purity Assessment

The accurate determination of the purity of this compound is crucial for its application in research settings, ensuring the reliability and reproducibility of experimental results. To this end, robust analytical methods are developed and validated to quantify the compound and its potential impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for this purpose, often coupled with mass spectrometry (MS) for definitive identification of any impurities. The validation of these methods is performed in accordance with internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), to ensure they are fit for purpose.

The development of an analytical method for purity assessment typically begins with the selection of the appropriate chromatographic technique. For a chiral and relatively non-volatile compound like this compound, reversed-phase HPLC (RP-HPLC) with a chiral stationary phase is often the method of choice. This allows for the separation of the desired (S)-enantiomer from its (R)-enantiomer, which would be a critical process-related impurity. Additionally, it can separate the parent compound from other potential impurities such as starting materials, by-products, and degradation products.

Method development involves the optimization of several parameters to achieve adequate separation and sensitivity. These parameters include the selection of the column, the composition of the mobile phase (including the type and proportion of organic solvent and the pH of the aqueous phase), the column temperature, and the flow rate. The detector wavelength for UV detection is selected based on the UV absorbance spectrum of this compound to ensure maximum sensitivity.

Once the method is developed, it undergoes a rigorous validation process to demonstrate its reliability. The key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by showing that the peak for this compound is well-resolved from all other peaks in the chromatogram.

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is determined by analyzing a series of standard solutions of this compound at different concentrations. The results are then plotted as peak area versus concentration, and a linear regression analysis is performed. A high correlation coefficient (typically >0.999) indicates good linearity.

Range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. For purity assays, the range is typically 80% to 120% of the test concentration.

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by performing recovery studies, where a known amount of pure this compound is added to a sample matrix, and the recovery of the added analyte is measured. High recovery values (typically 98-102%) indicate good accuracy.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Repeatability (intra-day precision) is assessed by performing the analysis in the same laboratory, on the same day, by the same analyst, and with the same equipment. Intermediate precision (inter-day precision) is assessed by varying these conditions (e.g., different days, different analysts, different equipment). A low RSD (typically <2%) is indicative of good precision.

Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio of the chromatographic peak.

The following data tables present illustrative results from a hypothetical validation of a chiral RP-HPLC method for the research purity assessment of this compound.

Interactive Data Table: Linearity of this compound

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 50 | 150234 |

| 75 | 225351 |

| 100 | 300123 |

| 125 | 375468 |

| 150 | 450189 |

| Linear Regression Analysis | |

| Slope | 3001.5 |

| Intercept | 150.2 |

| Correlation Coefficient (r²) | 0.9998 |

Interactive Data Table: Accuracy (Recovery) of this compound

| Spiked Level (%) | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |

| 80 | 80 | 79.2 | 99.0 |

| 100 | 100 | 100.5 | 100.5 |

| 120 | 120 | 118.8 | 99.0 |

| Average Recovery (%) | 99.5 |

Interactive Data Table: Precision of the Analytical Method

| Parameter | Replicate 1 (Peak Area) | Replicate 2 (Peak Area) | Replicate 3 (Peak Area) | Replicate 4 (Peak Area) | Replicate 5 (Peak Area) | Replicate 6 (Peak Area) | Mean Peak Area | Standard Deviation | RSD (%) |

| Repeatability (Intra-day) | 300123 | 301542 | 299876 | 300567 | 302109 | 299987 | 300700.7 | 890.1 | 0.30 |

| Intermediate Precision (Inter-day) | 300234 | 299876 | 301543 | 298765 | 302345 | 300987 | 300625.0 | 1345.6 | 0.45 |

Interactive Data Table: LOD and LOQ

| Parameter | Signal-to-Noise Ratio | Concentration (µg/mL) |

| Limit of Detection (LOD) | 3:1 | 0.5 |

| Limit of Quantification (LOQ) | 10:1 | 1.5 |

The successful development and validation of such analytical methods are paramount for establishing the purity profile of this compound for research purposes. These methods ensure that the material used in studies is of a consistent and high quality, which is fundamental for obtaining meaningful and reliable scientific data.

Emerging Research Frontiers and Future Directions in Ethyl S Prolylglycinate Studies

Unexplored Chemical Transformations and Novel Synthetic Applications

The chemical structure of Ethyl (S)-prolylglycinate, featuring a proline ring, an amide bond, and an ethyl ester, offers a versatile scaffold for a variety of unexplored chemical transformations. Beyond its known metabolic conversion to cyclo-prolylglycine, the molecule holds potential as a precursor or building block in novel synthetic pathways. science.gov

The field of peptide chemistry is continually evolving, with dipeptides serving as fundamental units in the construction of more complex molecules. nih.gov The unique stereochemistry of the (S)-proline component of this compound can be exploited to induce chirality in new molecules, a critical aspect in the synthesis of pharmacologically active compounds. The presence of the N-phenylacetyl group and the ethyl ester provides two distinct sites for chemical modification, allowing for the creation of a library of derivatives with potentially new and interesting properties.

Future research could explore the use of this compound in the following areas:

Peptide-Drug Conjugates: The dipeptide structure could serve as a linker or a component in the design of peptide-drug conjugates, a class of therapeutics that combines the targeting capabilities of peptides with the potency of small-molecule drugs. nih.gov

Novel Polymer Synthesis: Dipeptides and their derivatives are increasingly being used as monomers in the synthesis of biocompatible and biodegradable polymers. nih.gov The specific properties of this compound could be leveraged to create novel polymers with applications in drug delivery and tissue engineering.

Asymmetric Catalysis: The chiral proline motif is a well-established component of organocatalysts. Research could investigate whether derivatives of this compound could be developed into effective catalysts for asymmetric reactions.

Table 1: Potential Synthetic Applications of this compound

| Potential Application | Description | Relevant Chemical Features |

|---|---|---|

| Peptide-Drug Conjugates | Use as a linker or active component in targeted drug delivery systems. | Dipeptide backbone, modifiable functional groups. |

| Novel Polymer Synthesis | Serve as a monomer for creating biocompatible and biodegradable polymers. | Dipeptide structure, potential for polymerization. |

| Asymmetric Catalysis | Development of derivatives to act as catalysts in stereoselective synthesis. | Chiral (S)-proline motif. |

Advanced Computational Predictions for Undiscovered Molecular Interactions and Pathways

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and molecular biology. researchgate.net For this compound, these methods have already been employed to investigate its interaction with certain biological targets. Molecular docking studies have suggested that the L-isomer of the compound and its metabolite, L-isomer of N-phenyl-acetylprolyl, can bind to the active site of prolyl hydroxylase 2. nih.gov This interaction is thought to be a key part of the molecule's mechanism of action, particularly its influence on the HIF-1 signaling pathway. nih.govresearchgate.net

However, the full potential of advanced computational techniques in the study of this compound has yet to be realized. Future research could leverage these methods to move beyond known targets and predict currently undiscovered molecular interactions and pathways.

Potential areas for advanced computational research include:

In Silico Target Prediction: Sophisticated algorithms could screen vast databases of protein structures to identify potential new binding partners for this compound and its metabolites. This could reveal off-target effects or entirely new mechanisms of action.

Molecular Dynamics Simulations: All-atom molecular dynamics simulations can provide detailed insights into the conformational changes that this compound undergoes in different biological environments and how it interacts with potential binding partners over time. rsc.orgmdpi.com These simulations can help to elucidate the thermodynamics and kinetics of binding events.

Pathway and Network Analysis: By combining predicted targets with existing biological data, computational models can construct hypothetical signaling pathways and networks that may be modulated by this compound. csic.es This can generate new hypotheses that can then be tested experimentally.

Table 2: Advanced Computational Approaches for Future this compound Research

| Computational Method | Potential Application | Expected Outcome |

|---|---|---|

| ***In Silico* Target Prediction** | Screening of protein databases to identify novel binding partners. | Discovery of new biological targets and mechanisms of action. |

| Molecular Dynamics Simulations | Simulating the dynamic behavior and interactions of the molecule with its targets. | Detailed understanding of binding thermodynamics and kinetics. |

| Pathway and Network Analysis | Constructing hypothetical signaling pathways based on predicted interactions. | Generation of new, testable hypotheses about the molecule's biological effects. |

Potential Integration with Materials Science for Non-Biological and Bio-Inspired Applications

The field of materials science is increasingly looking to nature for inspiration in the design of new materials with unique properties. nih.gov Peptides and their derivatives are particularly attractive building blocks due to their biocompatibility, chemical diversity, and ability to self-assemble into well-defined nanostructures. nih.govrsc.org The proline-glycine motif, present in this compound, is a common feature in structural proteins like collagen and is known to influence the conformational properties of polypeptide chains. researchgate.net

While no studies to date have specifically reported the integration of this compound into materials, its chemical structure suggests several potential applications in both non-biological and bio-inspired materials.

Future research directions could include:

Bio-Inspired Hydrogels: Self-assembling dipeptides are known to form hydrogels with potential applications in tissue engineering and drug delivery. nih.gov The specific properties of this compound could be harnessed to create novel hydrogels with tunable mechanical and biochemical properties.

Functionalized Surfaces: The molecule could be used to modify the surfaces of medical implants or other materials to improve their biocompatibility or to introduce specific functionalities. researchgate.net

Nanocomposites: Peptide derivatives can be used to create organized nanocomposites by directing the assembly of other components, such as nanoparticles or carbon nanotubes. rsc.org this compound could potentially be used in a similar fashion to create new hybrid materials.

Identification of Research Gaps in Fundamental Mechanistic Understanding at the Molecular Level

Despite numerous studies on its biological effects, there remain significant gaps in our fundamental understanding of the molecular mechanisms of action of this compound. While it is known to increase the expression of neurotrophins like NGF and BDNF, and to have antioxidant and anti-inflammatory properties, the precise molecular events that lead to these effects are not fully understood. caymanchem.comexamine.com

One of the most significant recent findings is the compound's interaction with the HIF-1 signaling pathway, which is a master regulator of cellular responses to hypoxia. nih.govresearchgate.net However, even in this area, further research is needed to clarify the exact nature of the interaction and the full range of its downstream consequences.

Key research gaps that need to be addressed include:

Direct Molecular Targets: While prolyl hydroxylase 2 has been identified as a potential target, it is not yet clear if this is the only or even the primary direct molecular target of this compound and its metabolites.

Neurotransmitter System Modulation: The compound is known to modulate various neurotransmitter systems, but the specific receptors and signaling pathways involved have not been fully elucidated. nih.gov

Structure-Activity Relationships: A systematic investigation of the structure-activity relationships of this compound and its derivatives is needed to understand how specific chemical modifications affect its biological activity.

Table 3: Research Gaps in the Molecular Mechanism of this compound

| Research Gap | Key Questions | Importance |

|---|---|---|

| Direct Molecular Targets | What are the primary binding partners of the molecule and its metabolites? | To understand the initial events in its mechanism of action. |

| Neurotransmitter System Modulation | Which specific receptors and signaling pathways are modulated? | To explain its effects on cognition and mood. |

| Structure-Activity Relationships | How do changes in the molecule's structure affect its biological activity? | To guide the design of new and improved derivatives. |

Q & A

Q. What experimental methodologies are recommended for synthesizing Ethyl (S)-prolylglycinate with high enantiomeric purity?

- Methodological Answer : Synthesis should involve a stereoselective esterification protocol using proline and glycine derivatives. Key steps include:

- Chiral Catalysis : Employ L-proline-derived catalysts to ensure (S)-configuration retention .

- Purification : Use reversed-phase HPLC with chiral columns (e.g., Chiralpak® AD-H) to isolate enantiomers, validated via polarimetry or circular dichroism (CD) spectroscopy .

- Quality Control : Confirm purity (>98%) via H/C NMR and LC-MS, adhering to reproducibility standards for synthetic protocols outlined in .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

- Methodological Answer :

- Experimental Design : Use accelerated stability testing (ICH Q1A guidelines) with buffer solutions (pH 1–9) and temperatures (25°C–60°C). Monitor degradation via UV-Vis spectroscopy or HPLC at defined intervals .

- Data Analysis : Apply Arrhenius kinetics to extrapolate shelf-life, with degradation products identified via high-resolution mass spectrometry (HRMS) .

- Statistical Validation : Include triplicate measurements and ANOVA to assess significance of degradation pathways .

Q. What analytical techniques are optimal for characterizing this compound’s physicochemical properties?

- Methodological Answer :

- Polarity and Solubility : Determine partition coefficients (logP) using shake-flask methods with octanol/water systems, referencing solvent polarity tables (e.g., ethyl acetate’s relative polarity: 0.228) .

- Thermodynamic Properties : Use differential scanning calorimetry (DSC) for melting point and thermogravimetric analysis (TGA) for decomposition profiles .

- Spectroscopic Confirmation : Assign stereochemistry via H NMR coupling constants and 2D NOESY experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data for this compound’s enzymatic hydrolysis?

- Methodological Answer :

- Multi-Method Validation : Compare LC-MS quantification with F NMR (if fluorinated analogs are used) to cross-validate hydrolysis rates .

- Computational Modeling : Perform molecular dynamics simulations (e.g., Gaussian or AMBER) to identify rate-limiting steps, correlating with experimental Arrhenius plots .

- Error Analysis : Apply Bayesian statistics to quantify measurement uncertainty, as recommended in for methodological transparency .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for preclinical studies?

- Methodological Answer :

- Process Optimization : Use design of experiments (DoE) to identify critical parameters (e.g., reaction time, solvent purity) affecting yield and enantiopurity .

- In-Line Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time reaction tracking .

- Documentation : Adhere to NIH preclinical reporting guidelines (), including raw data for reproducibility audits .

Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?

- Methodological Answer :

- Derivative Synthesis : Introduce substituents at the proline N-terminus or glycine carboxyl group, using SPPS (solid-phase peptide synthesis) for scalability .

- Biological Assays : Prioritize in vitro enzyme inhibition assays (e.g., ACE or DPP-4) with IC determinations, followed by in silico docking (AutoDock Vina) .

- Data Integration : Use multivariate analysis (PCA or PLS) to correlate structural descriptors (e.g., logP, steric bulk) with activity, as per ’s thematic analysis framework .

Data Analysis & Reporting Guidelines

Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism or R’s drc package .

- Outlier Detection : Apply Grubbs’ test or robust regression (e.g., Huber loss) to minimize false positives .

- Reporting Standards : Include raw datasets, confidence intervals, and effect sizes in supplementary materials, aligning with ’s requirements .

Q. How should researchers address conflicting results in this compound’s metabolic stability across species?

- Methodological Answer :

- Cross-Species Comparison : Use hepatocyte or microsomal assays from human, rat, and mouse models to quantify intrinsic clearance .

- Meta-Analysis : Aggregate data from public repositories (e.g., PubChem BioAssay) and apply random-effects models to assess heterogeneity .

- Mechanistic Elucidation : Perform CYP450 inhibition assays and correlate with metabolomics (LC-HRMS) to identify species-specific isoforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products